5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiazole, pyrrolidine, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide typically involves multi-step reactions. The process begins with the preparation of the thiazole and pyrrolidine intermediates, which are then coupled with the oxazole moiety under specific conditions. Common reagents used in these reactions include cyclopropylamine, thiazole derivatives, and oxazole carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and inflammation.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include inhibition of microbial growth or reduction of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Oxazole derivatives: Often used in medicinal chemistry for their bioactive potential.
Pyrrolidine derivatives: Commonly explored for their therapeutic effects in various diseases.
Uniqueness
5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of multiple heterocyclic moieties, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
5-cyclopropyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-13(11-7-12(20-17-11)9-1-2-9)16-10-3-5-18(8-10)14-15-4-6-21-14/h4,6-7,9-10H,1-3,5,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTONBSUYCQYMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3CCN(C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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